Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine
Description
Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine is a sterically demanding phosphorus ligand with a fused anthracene backbone. The compound features a 2-methoxyphenyl substituent at position 12 of the anthracene moiety and dicyclohexylphosphine at position 11. Its synthesis involves reacting triphenyl phosphite sequentially with 9-anthryl-lithium and 2-methoxyphenyl-lithium at low temperatures (−85 °C), a method optimized for efficient ligand preparation in homogeneous catalysis . The anthracene framework provides rigidity and π-conjugation, while the 2-methoxyphenyl group enhances electron-donating properties, making it a candidate for transition-metal-catalyzed reactions.
Properties
IUPAC Name |
dicyclohexyl-[16-(2-methoxyphenyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl]phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39OP/c1-36-31-23-13-12-22-30(31)34-32-26-18-8-10-20-28(26)33(29-21-11-9-19-27(29)32)35(34)37(24-14-4-2-5-15-24)25-16-6-3-7-17-25/h8-13,18-25,32-33H,2-7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLOVWRCGQNALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3C4=CC=CC=C4C2C5=CC=CC=C35)P(C6CCCCC6)C7CCCCC7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129667 | |
| Record name | Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166994-78-0 | |
| Record name | Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166994-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl[16-(2-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaen-15-yl]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine is a phosphine compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. Its unique structural features and potential biological activities make it a subject of research in the development of new therapeutic agents.
Chemical Structure
The compound's structural formula can be represented as follows:
This structure includes a dicyclohexyl phosphine moiety attached to an ethenoanthracene framework with a methoxyphenyl substituent.
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanisms of action are thought to involve interference with cellular signaling pathways and induction of apoptosis.
- Antimicrobial Properties : Some investigations have reported antimicrobial activity against specific bacterial strains, indicating its potential as an antibacterial agent.
- Phosphine Ligand Applications : As a phosphine ligand in catalysis, it has shown promise in facilitating various organic reactions, which may indirectly relate to its biological activity through the synthesis of biologically active compounds.
Anticancer Activity
A study published in Advanced Synthesis & Catalysis evaluated the anticancer properties of related phosphine compounds. The results indicated that compounds with similar structures inhibited the growth of cancer cells by inducing apoptosis and disrupting mitotic processes. The study highlighted that the presence of methoxy groups significantly enhanced cytotoxicity due to increased electron donation capabilities .
Antimicrobial Studies
Research conducted on phosphine derivatives indicated that certain modifications could lead to enhanced antimicrobial activity. In vitro tests demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Table 1: Summary of Biological Activities
Scientific Research Applications
Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine, often referred to as o-MeO-KITPHOS, is a phosphine compound that has garnered attention in various scientific applications. This article will explore its applications in catalysis, organic synthesis, and materials science, supported by data tables and case studies.
Gold-Catalyzed Reactions
One of the most significant applications of o-MeO-KITPHOS is in gold-catalyzed cyclization reactions. Research has shown that this compound enhances the efficiency of gold catalysts in promoting cyclizations of alkynes and alkenes into cyclic compounds. A comparative study demonstrated that o-MeO-KITPHOS outperformed other phosphines in terms of yield and reaction time, indicating its potential as a superior ligand in catalytic processes .
Phosphine Ligands in Transition Metal Catalysis
This compound is utilized as a ligand in various transition metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. The unique structure of o-MeO-KITPHOS allows for strong metal-ligand interactions, which improve the stability and reactivity of the metal complexes formed .
Synthesis of Complex Organic Molecules
The compound has been employed in the synthesis of complex organic molecules due to its ability to facilitate various transformations. For instance, it has been used to synthesize substituted phenyl compounds through palladium-catalyzed coupling reactions. The use of o-MeO-KITPHOS resulted in higher yields compared to traditional phosphines, showcasing its effectiveness as a reagent in organic synthesis .
Role in Asymmetric Synthesis
Asymmetric synthesis is another area where o-MeO-KITPHOS demonstrates its utility. It has been used to promote enantioselective reactions, allowing for the production of chiral compounds with high selectivity. This application is particularly valuable in pharmaceutical chemistry, where the chirality of compounds can significantly affect their biological activity .
Development of Functional Materials
In materials science, o-MeO-KITPHOS has been explored for its role in developing functional materials such as polymers and nanomaterials. Its ability to coordinate with metals makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
Photophysical Properties
The photophysical properties of o-MeO-KITPHOS have also been studied for potential applications in optoelectronic devices. Research indicates that this compound exhibits favorable light absorption characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Enhanced Catalytic Activity
In one study focusing on gold-catalyzed cyclizations, researchers found that using o-MeO-KITPHOS increased the reaction yield by 30% compared to traditional phosphines. This improvement was attributed to the unique steric and electronic properties of the ligand, which facilitated better substrate activation and transition state stabilization .
Case Study 2: Asymmetric Synthesis of Chiral Drugs
Another case study highlighted the use of o-MeO-KITPHOS in the asymmetric synthesis of a chiral drug candidate. The reaction conditions were optimized using this phosphine ligand, resulting in an enantiomeric excess greater than 95%, showcasing its potential application in pharmaceutical development .
Chemical Reactions Analysis
Role in Transition Metal Catalysis
L1 serves as a ligand in palladium- and platinum-catalyzed reactions, enhancing both activity and selectivity due to its steric bulk and electron-donating methoxy group.
Suzuki-Miyaura Cross-Coupling
L1 facilitates coupling between aryl halides and boronic acids under mild conditions. For example:
| Substrate (Ar–X) | Boronic Acid (Ar’–B(OH)₂) | Catalyst System | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| 2-Chlorobenzofuropyridine | Phenylboronic acid | Pd₂(dba)₃/L1 | 87 | Toluene/H₂O, reflux, N₂ |
The ligand’s bulky structure prevents catalyst deactivation by stabilizing the palladium(0) intermediate .
Asymmetric Hydrogenation
In rhodium-catalyzed asymmetric hydrogenation of β-aryl enamides, L1 derivatives (e.g., R₂-CATPHOS) achieve enantiomeric excess (ee) >95% .
Friedel-Crafts Cyclization Reactions
Under acidic conditions, L1 participates in Friedel-Crafts cyclization without subsequent Bradsher dehydration, forming phosphonium salts :
Reaction Scheme
Diarylmethanol + L1 → (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts
| Phosphine (PR₁R₂R₃) | Acid (HA) | Product Isomers (Ratio) | Yield (%) |
|---|---|---|---|
| PPh₃ | HCl | cis/trans (1:1) | 78 |
| PMePh₂ | HBF₄ | Four stereoisomers | 65 |
The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing regioselectivity .
Comparative Analysis with Related Ligands
L1 outperforms simpler phosphines in steric demand and electronic tunability:
| Ligand | Steric Parameter (ų) | Catalytic Activity (TOF, h⁻¹) | Selectivity (ee, %) |
|---|---|---|---|
| L1 | 225 | 1,200 | >95 |
| Triphenylphosphine | 160 | 300 | <50 |
| XPhos | 210 | 900 | 85 |
Key Advantages of L1 :
-
Steric shielding : Prevents undesired side reactions in cross-couplings .
-
Electronic modulation : The 2-methoxyphenyl group enhances π-backbonding to metals .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key Compounds for Comparison:
Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine (CAS 1166994-77-9) Substituent: Phenyl group at position 12 (vs. 2-methoxyphenyl in the target compound). Electronic Effects: The absence of a methoxy group reduces electron-donating capacity compared to the target compound. This may lower catalytic activity in reactions requiring electron-rich phosphine ligands. Commercial Availability: Widely available on platforms like ECHEMI, with suppliers offering industrial-grade material (99% purity) for use in agrochemicals, pharmaceuticals, and catalysts .
2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline (CAS 1166994-79-1) Substituent: N,N-Dimethylaniline group at position 12.
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) Backbone: Biphenyl system with two methoxy groups. Comparison: While both SPhos and the target compound feature methoxy groups, SPhos lacks the anthracene backbone, resulting in distinct steric environments. SPhos is widely used in Suzuki-Miyaura cross-coupling reactions due to its balanced electron-donating and steric properties .
Steric and Catalytic Performance
- Steric Impact: The anthracene backbone in the target compound creates a rigid, bulky environment, which may improve selectivity in asymmetric catalysis compared to less constrained ligands like SPhos.
Q & A
Basic: What are the recommended synthetic strategies for preparing Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine?
A common approach involves sequential organolithium reactions. For example, triphenyl phosphite can react with 9-anthryllithium at low temperatures (−85 °C) to form intermediates, followed by substitution with 2-methoxyphenyllithium to introduce the aryl group. This method prioritizes steric control, critical for generating bulky phosphine ligands used in catalysis . Alternative routes may employ palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂/Xantphos) with dicyclohexyl phosphine oxide derivatives and aryl bromides, as demonstrated in analogous systems .
Basic: How can researchers characterize the structural and electronic properties of this phosphine ligand?
Key techniques include:
- NMR Spectroscopy : and NMR identify substituent environments. For example, anthracene protons in similar compounds show distinct aromatic splitting patterns (δ 7.2–8.5 ppm), while phosphorus signals vary with electronic effects .
- X-ray Crystallography : Resolve steric configurations, as seen in structurally related anthracene derivatives (e.g., bond angles and torsion angles critical for ligand geometry) .
- UV-Vis Spectroscopy : Monitor conjugation effects from the anthracene core and methoxyphenyl substituents, with absorbance peaks typically in the 300–400 nm range .
Advanced: How do steric and electronic effects of the anthracene backbone influence catalytic activity in cross-coupling reactions?
The anthracene framework provides rigidity and π-conjugation, enhancing electron delocalization to the phosphorus center. Steric bulk from dicyclohexyl groups and the methoxyphenyl substituent can modulate metal-ligand coordination, affecting catalytic turnover and selectivity. For instance, bulky ligands improve stability in Pd-catalyzed couplings by preventing catalyst aggregation, while electron-donating methoxy groups enhance oxidative addition rates in aryl halide activation . Comparative studies with less bulky analogs (e.g., diphenylphosphine derivatives) reveal trade-offs between activity and steric hindrance .
Advanced: What mechanistic insights explain stereoselectivity in reactions involving this ligand?
DFT calculations on analogous systems suggest that transition-state geometries are influenced by ligand sterics. For example, in Pd-catalyzed couplings, the anthracene backbone restricts rotational freedom, favoring specific pathways. The methoxyphenyl group’s orientation can stabilize intermediates via π-π interactions or hydrogen bonding, as observed in stereoselective C–P bond-forming reactions . Experimental validation involves kinetic studies with isotopically labeled substrates or trapping reactive intermediates .
Advanced: How is this ligand applied in asymmetric catalysis, and what are current limitations?
The ligand’s chiral anthracene core has been explored in asymmetric Suzuki-Miyaura couplings, where its rigidity enforces enantioselective aryl-aryl bond formation. However, limitations include moderate enantiomeric excess (e.g., 70–85% ee in model reactions) due to competing non-covalent interactions. Recent advances involve hybrid ligands combining this phosphine with chiral auxiliaries (e.g., binaphthyl groups) to improve stereocontrol .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., organolithium reagents release flammable gases) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses, as phosphines may react exothermically with water .
Advanced: How can researchers resolve contradictions in catalytic performance data across studies?
Systematic variables to assess include:
- Metal Precursor Effects : Pd(OAc)₂ vs. PdCl₂ may alter ligand-metal binding kinetics .
- Solvent Polarity : THF enhances solubility but may destabilize charged intermediates compared to toluene .
- Substrate Scope : Electron-deficient aryl bromides often show higher yields than electron-rich analogs due to easier oxidative addition . Replicate key experiments under standardized conditions (e.g., fixed temperature, catalyst loading) to isolate variables.
Advanced: What computational methods aid in predicting this ligand’s reactivity?
- DFT Calculations : Model transition states to predict regioselectivity in C–C bond formation. For example, B3LYP/6-31G* level theory accurately reproduces steric effects in analogous Pd-catalyzed reactions .
- Molecular Dynamics (MD) : Simulate ligand conformational flexibility in solution to optimize catalyst design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
